Fomidacillin

Übersicht

Beschreibung

Fomidacillin is a semi-synthetic penicillin antibiotic that is used to treat a variety of bacterial infections. It is a derivative of ampicillin, and is structurally similar to other penicillins. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Haemophilus influenzae. This compound is used in laboratory experiments as a tool to study the mechanisms of action of other antibiotics and to develop new antibiotics.

Wissenschaftliche Forschungsanwendungen

Inhibition of Spore Production in Clostridium difficile

Fidaxomicin (FDX), a derivative of Fomidacillin, exhibits potent bactericidal activity against Clostridium difficile and has been found superior to vancomycin in preventing recurrences of C. difficile infection. A key mechanism for its effectiveness is the inhibition of sporulation in C. difficile strains, including the epidemic NAP1/BI/027 strain. This inhibition of sporulation potentially contributes to its superior performance in sustaining clinical responses and reducing recurrences, and may also be beneficial in decreasing shedding and transmission of this pathogen (Babakhani et al., 2012).

Impact on Clostridium difficile Spore Outgrowth

Further studies indicate that Fidaxomicin and its metabolite, OP-1118, do not affect the initiation of spore germination of C. difficile but inhibit the outgrowth of vegetative cells from germinated spores. This observation is crucial in understanding the low recurrence rate of FDX-treated patients and highlights the multifactorial mechanisms behind the drug's effectiveness (Allen et al., 2012).

Antimicrobial Properties of Bacillus toyonensis

The search for new antimicrobials led to the investigation of Bacillus toyonensis isolated from the gut of Folsomia candida. This strain exhibited high resistance to penicillin and inhibited the growth of various pathogens. Genome analysis revealed an enrichment of resistance genes for β-lactam antibiotics and identified secondary metabolite clusters involved in the production of siderophores, bacteriocins, and nonribosomal peptide synthetases, indicating potential as a new source of antimicrobial compounds (Agamennone et al., 2019).

Postantibiotic Effects Against Clostridium difficile

Fidaxomicin and its major metabolite, OP-1118, show prolonged postantibiotic effects (PAE) against Clostridium difficile, with FDX exhibiting a PAE of up to 10 hours. This prolonged effect contributes to its superiority over vancomycin in treating C. difficile infections (Babakhani et al., 2011).

Comparative Microbiological Studies with Rifamycins

Fidaxomicin, when compared with rifamycins, shows a unique mode of action. Studies reveal that FDX, while sharing the same target (RNA polymerase) as rifamycins, interacts synergistically with rifamycins and exhibits a lower propensity for the development of resistance to rifamycins. This highlights the differences in the mechanisms of action of FDX and rifamycins (Babakhani et al., 2014).

Fidaxomicin's Role in Inhibiting Mycobacterium tuberculosis RNA Polymerase

Fidaxomicin shows high efficacy against Mycobacterium tuberculosis RNA polymerase in vitro. The structural determinants of FDX binding to RNA polymerase were identified, establishing that FDX acts like a doorstop to jam the enzyme in an open state, preventing the motions necessary for transcription initiation. This insight provides a structural platform for developing anti-tuberculosis antimicrobials based on the FDX binding pocket (Boyaci et al., 2018).

Wirkmechanismus

Target of Action

Fomidacillin, like other antibiotics, primarily targets essential bacterial functions Antibiotics generally target cell wall synthesis, replication, transcription, and translation .

Mode of Action

It is known that antibiotics interact with their targets, leading to changes that inhibit the growth and multiplication of pathogenic microbes

Biochemical Pathways

Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways

Pharmacokinetics

It is known that significant physiological alterations can influence antimicrobial pharmacokinetics, and there can be significant interpatient variability of antimicrobial concentrations using standard dosing approaches

Result of Action

It is known that antibiotics impose ecotoxicological effects on various animals and plant species

Action Environment

The environment can influence the action, efficacy, and stability of antibiotics like this compound . Environmental factors such as the presence of other microbes, pH, temperature, and the presence of other chemicals can influence the action of antibiotics

Zukünftige Richtungen

The future of antibiotics like Fomidacillin may involve discovering new combinations of drugs to combat antibiotic resistance . Additionally, advancements in technology such as in silico methods, theoretical frameworks, and microfluidic platforms may help identify new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .

Biochemische Analyse

Biochemical Properties

Fomidacillin plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These PBPs are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to the bacterial cell wall. By inhibiting these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death . Additionally, this compound’s stability against beta-lactamase enzymes allows it to remain effective against beta-lactamase-producing bacteria .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption also triggers a cascade of cellular responses, including the activation of autolytic enzymes that further degrade the cell wall. In mammalian cells, this compound has minimal direct effects due to the absence of PBPs. It can indirectly influence mammalian cells by altering the composition of the gut microbiota, which can impact immune responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, this compound inhibits their activity, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the accumulation of peptidoglycan precursors, which triggers the activation of autolytic enzymes that degrade the cell wall . Additionally, this compound’s beta-lactam ring structure allows it to form a stable complex with PBPs, enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . In in vitro studies, this compound maintains its antibacterial activity for extended periods, but its efficacy can decrease over time due to degradation . Long-term exposure to this compound in in vivo studies has shown minimal adverse effects on cellular function, indicating its safety for prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including nephrotoxicity and hepatotoxicity . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage to appropriate levels . Additionally, threshold effects have been observed, where low doses of this compound may not achieve the desired antibacterial activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and excretion . It is metabolized in the liver by enzymes such as cytochrome P450, which convert it into inactive metabolites . These metabolites are then excreted through the kidneys. This compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy . Additionally, this compound can affect metabolic flux by altering the levels of certain metabolites in bacterial cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to different tissues, including the liver, kidneys, and lungs . This compound interacts with transporters such as solute carrier transporters and ATP-binding cassette transporters, which facilitate its movement across cell membranes . These transporters play a crucial role in determining the localization and accumulation of this compound within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . This compound targets PBPs located on the inner membrane of the bacterial cell wall, leading to the inhibition of cell wall synthesis . Additionally, this compound can be found in the cytoplasm of bacterial cells, where it interacts with other cellular components involved in cell wall synthesis . The localization of this compound within bacterial cells is crucial for its activity and effectiveness as an antibiotic .

Eigenschaften

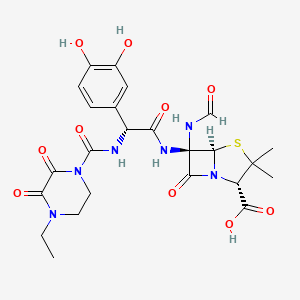

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O10S/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38)/t14-,15+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHZPPIRNRDRSC-HSDAMQNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024779 | |

| Record name | Fomidacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98048-07-8 | |

| Record name | Fomidacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098048078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomidacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOMIDACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7VJE7A17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

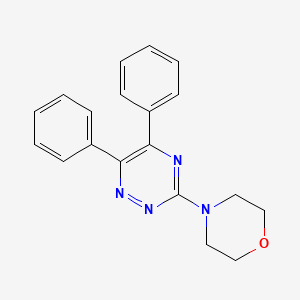

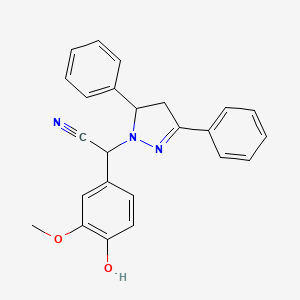

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Ethoxyphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222551.png)

![Cyclohexyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1222553.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-(phenylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1222554.png)

![5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone](/img/structure/B1222556.png)

![10-Methyl-3-(2-phenylethyl)-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1222557.png)

![1,3-Benzothiazole-6-carboxylic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1222564.png)

![4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole](/img/structure/B1222566.png)

![N-[[1,3-dioxo-2-(phenylmethyl)-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-methoxybenzamide](/img/structure/B1222569.png)

![3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1222577.png)